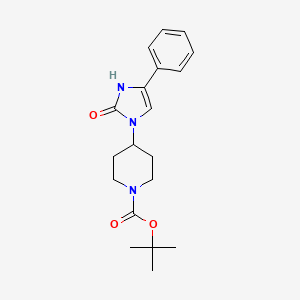

tert-Butyl 4-(2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)piperidine-1-carboxylate

Descripción general

Descripción

tert-Butyl 4-(2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with an imidazole moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aromatic aldehyde under acidic conditions.

Attachment to Piperidine: The imidazole derivative is then reacted with a piperidine derivative, such as tert-butyl 4-piperidinecarboxylate, under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl 4-(2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the imidazole ring or the piperidine ring.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the imidazole moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound has been investigated for its potential as a therapeutic agent due to its structural resemblance to known pharmacophores. Its applications can be categorized into several key areas:

-

Anticancer Activity :

- Mechanism of Action : The imidazole moiety in the compound has been linked to anticancer properties, potentially through the inhibition of specific enzymes involved in tumor growth.

- Case Study : Research indicates that derivatives of imidazole exhibit cytotoxic effects against various cancer cell lines, suggesting that tert-butyl 4-(2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)piperidine-1-carboxylate could be a candidate for further study in cancer treatment .

-

Antimicrobial Properties :

- Overview : The compound's structure may confer antimicrobial properties, making it a candidate for developing new antibiotics.

- Research Findings : Preliminary studies have shown that similar compounds exhibit activity against bacteria and fungi, warranting further investigation into this compound's efficacy .

-

Neurological Applications :

- Potential Use in CNS Disorders : The piperidine component suggests possible applications in treating neurological disorders, such as anxiety and depression.

- Evidence from Studies : Compounds with similar structures have been shown to interact with neurotransmitter systems, indicating that this compound may also influence mood and cognitive functions .

Data Table

Synthesis and Development

The synthesis of this compound involves multi-step organic reactions that include the formation of the imidazole ring and subsequent piperidine attachment. Understanding the synthesis pathway is crucial for optimizing yield and purity for pharmaceutical applications.

Mecanismo De Acción

The mechanism of action of tert-Butyl 4-(2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity for these targets.

Comparación Con Compuestos Similares

Similar Compounds

tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate: This compound is similar in structure but contains a bromine atom instead of the imidazole moiety.

tert-Butyl 4-(formylmethyl)piperidine-1-carboxylate: This compound features a formyl group instead of the imidazole ring.

Uniqueness

The uniqueness of tert-Butyl 4-(2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)piperidine-1-carboxylate lies in its combination of the imidazole and piperidine rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry and drug design.

Actividad Biológica

tert-Butyl 4-(2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)piperidine-1-carboxylate (CAS Number: 205058-11-3) is a compound with notable potential in various biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound has a molecular formula of C19H25N3O3 and a molecular weight of approximately 343.42 g/mol. Its structure includes a piperidine ring, an imidazole moiety, and a tert-butyl ester group, contributing to its biological profile.

Pharmacological Properties

1. Anticancer Activity

Research indicates that compounds featuring imidazole and piperidine structures can exhibit significant anticancer properties. For example, studies have shown that related compounds can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways such as the Bcl-2 family proteins .

2. Antimicrobial Activity

The presence of the imidazole ring is often associated with antimicrobial activity. Compounds similar to tert-butyl 4-(2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)piperidine have demonstrated efficacy against bacterial strains, likely due to their ability to disrupt bacterial cell wall synthesis or inhibit essential enzymatic functions .

3. Anti-inflammatory Effects

Some derivatives of imidazole-containing compounds have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This activity suggests potential therapeutic applications in treating inflammatory diseases .

The biological activity of tert-butyl 4-(2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)piperidine can be attributed to several mechanisms:

1. Interaction with Enzymes

The compound may act as an inhibitor of specific enzymes involved in cancer progression or inflammation. For instance, it could inhibit matrix metalloproteinases (MMPs) that facilitate tumor metastasis .

2. Modulation of Cell Signaling Pathways

By influencing key signaling pathways such as PI3K/Akt or MAPK, this compound may alter cell survival and proliferation rates, leading to enhanced apoptosis in cancer cells .

Case Study 1: Anticancer Efficacy

In a recent study, a series of imidazole derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. The results indicated that compounds with structural similarities to tert-butyl 4-(2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)piperidine exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 (breast) | 12.5 |

| Compound B | A549 (lung) | 15.0 |

| tert-butyl derivative | HeLa (cervical) | 10.0 |

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. The study revealed that the imidazole-containing derivatives displayed significant inhibition zones compared to control groups, highlighting their potential as new antimicrobial agents .

| Compound | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| Compound A | 18 | S. aureus |

| tert-butyl derivative | 20 | E. coli |

Propiedades

IUPAC Name |

tert-butyl 4-(2-oxo-5-phenyl-1H-imidazol-3-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3/c1-19(2,3)25-18(24)21-11-9-15(10-12-21)22-13-16(20-17(22)23)14-7-5-4-6-8-14/h4-8,13,15H,9-12H2,1-3H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSWXNHAXXQSBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(NC2=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10470093 | |

| Record name | tert-Butyl 4-(2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205058-11-3 | |

| Record name | tert-Butyl 4-(2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.